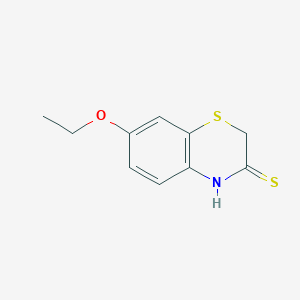

7-ethoxy-3,4-dihydro-2H-1,4-benzothiazine-3-thione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-ethoxy-3,4-dihydro-2H-1,4-benzothiazine-3-thione: is a heterocyclic compound that belongs to the benzothiazine family This compound is characterized by the presence of a benzene ring fused to a thiazine ring, with an ethoxy group at the 7th position and a thione group at the 3rd position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethoxy-3,4-dihydro-2H-1,4-benzothiazine-3-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with ethyl chloroacetate to form an intermediate, which is then cyclized to produce the desired benzothiazine derivative. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure consistency and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

7-ethoxy-3,4-dihydro-2H-1,4-benzothiazine-3-thione: undergoes various chemical reactions, including:

Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding thiols.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted benzothiazine derivatives.

Aplicaciones Científicas De Investigación

Biological Activities

The biological activities of 7-ethoxy-3,4-dihydro-2H-1,4-benzothiazine-3-thione have been explored in various studies. The following sections summarize its key applications:

Anti-inflammatory and Analgesic Properties

Research has shown that derivatives of benzothiazines exhibit significant anti-inflammatory and analgesic effects. For instance:

- In a study involving thiazine derivatives, several compounds demonstrated potent analgesic activity in animal models .

- Another investigation highlighted that modifications to the benzothiazine structure can enhance anti-inflammatory responses against carrageenan-induced edema .

| Study | Compound Tested | Activity | Model Used |

|---|---|---|---|

| Zia-ur-Rehman et al. | Various thiazine derivatives | Analgesic | Animal model |

| Konstantinova et al. | Benzothiazine derivatives | Anti-inflammatory | Edema model |

Antimicrobial Activity

This compound has also shown promising antimicrobial properties:

- A series of benzothiazine derivatives exhibited broad-spectrum antibacterial action against both Gram-positive and Gram-negative bacteria .

| Study | Pathogen Tested | Activity | Result |

|---|---|---|---|

| Patel et al. | Staphylococcus aureus | Antibacterial | Effective |

| Research on thiazine hybrids | E. coli | Antibacterial | Effective |

Neuroprotective Effects

Recent studies have indicated that certain benzothiazine derivatives could serve as acetylcholinesterase inhibitors, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's disease:

- Compounds similar to 7-ethoxy-3,4-dihydro-2H-1,4-benzothiazine were evaluated for their ability to cross the blood-brain barrier and inhibit acetylcholinesterase activity .

Case Studies

Several case studies highlight the potential therapeutic applications of 7-ethoxy-3,4-dihydro-2H-1,4-benzothiazine derivatives:

Case Study 1: Pain Management

A study focused on synthesizing various benzothiazine analogues revealed that certain derivatives significantly reduced pain in animal models without notable side effects. This suggests their potential use in pain management therapies.

Case Study 2: Antiviral Activity

Another investigation assessed the antiviral properties of thiazine derivatives against HIV and other viruses. The results indicated that these compounds could inhibit viral replication at low concentrations, showcasing their potential as antiviral agents .

Mecanismo De Acción

The mechanism of action of 7-ethoxy-3,4-dihydro-2H-1,4-benzothiazine-3-thione involves its interaction with specific molecular targets and pathways. The thione group can interact with thiol-containing enzymes, leading to inhibition or modulation of their activity. Additionally, the compound’s ability to undergo redox reactions allows it to participate in various biochemical processes, potentially affecting cellular signaling pathways.

Comparación Con Compuestos Similares

7-ethoxy-3,4-dihydro-2H-1,4-benzothiazine-3-thione: can be compared with other benzothiazine derivatives such as:

7-methoxy-3,4-dihydro-2H-1,4-benzothiazine: Similar structure but with a methoxy group instead of an ethoxy group.

3,4-dihydro-2H-1,4-benzothiazine: Lacks the ethoxy and thione groups, making it less reactive.

7-ethoxy-4H-1,4-benzothiazine-3-one: Contains a ketone group instead of a thione group, leading to different chemical properties.

The uniqueness of This compound lies in its specific functional groups, which confer distinct reactivity and potential biological activities.

Actividad Biológica

7-Ethoxy-3,4-dihydro-2H-1,4-benzothiazine-3-thione is a compound within the benzothiazine class, which has garnered attention due to its diverse biological activities. This article explores the pharmacological properties, synthesis methods, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzothiazine core that contributes to its biological activity through various mechanisms.

1. Antimicrobial Activity

Research indicates that benzothiazine derivatives exhibit significant antimicrobial properties. In a study by Zia-ur-Rehman et al., various thiazine derivatives were synthesized and tested for their antibacterial efficacy. The results demonstrated that these compounds effectively inhibited the growth of Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

2. Anti-inflammatory Properties

Benzothiazine derivatives have also shown promise in anti-inflammatory applications. The synthesis of 1,3-thiazine derivatives demonstrated potent anti-inflammatory effects in models of edema induced by serotonin and carrageenan. These findings suggest that this compound could be explored as a therapeutic option for inflammatory diseases .

3. Anticancer Potential

The anticancer properties of benzothiazines have been well-documented. A review highlighted that these compounds can regulate various cancer types through multiple mechanisms, including apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) studies suggest that modifications to the benzothiazine scaffold can enhance its efficacy against cancer cells .

Synthesis Methods

The synthesis of this compound typically involves:

- Condensation Reactions : Using thiourea and appropriate aldehydes or ketones under controlled conditions.

- Microwave-Assisted Synthesis : This method has been shown to improve yields and reduce reaction times significantly compared to traditional methods .

Case Study 1: Antimicrobial Efficacy

In a recent study published in Pharmaceutical Chemistry Journal, researchers synthesized several benzothiazine derivatives and evaluated their antimicrobial activity against various pathogens. Among them, 7-ethoxy derivatives showed superior activity against Staphylococcus aureus with minimum inhibitory concentrations (MIC) lower than those of conventional antibiotics .

Case Study 2: Anti-inflammatory Activity

Another investigation assessed the anti-inflammatory effects of thiazine derivatives in vivo. The results indicated a significant reduction in paw edema in treated animals compared to controls, supporting the hypothesis that these compounds can modulate inflammatory pathways effectively .

Research Findings Summary Table

Propiedades

IUPAC Name |

7-ethoxy-4H-1,4-benzothiazine-3-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NOS2/c1-2-12-7-3-4-8-9(5-7)14-6-10(13)11-8/h3-5H,2,6H2,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKZRRJSJDIULHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC(=S)CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.